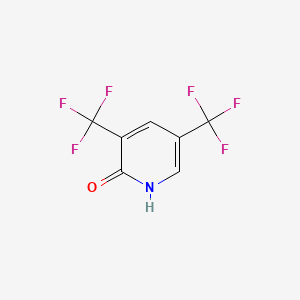

3,5-Bis(trifluoromethyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Bis(trifluoromethyl)pyridin-2(1H)-one, also known as BTPO, is an organic compound which is widely used in scientific research. BTPO is a highly stable compound and is used as a reagent and catalyst in a variety of reactions. It is a highly versatile compound with a wide range of applications in various fields, including organic and inorganic chemistry, biology, and materials science. BTPO is also used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

Supramolecular Chemistry:

Bis(pyridin-2-yl)amine (dpa) derivatives, including those with trifluoromethyl substituents, serve as flexible bidentate N,N-ligands. Researchers employ them in supramolecular chemistry due to their ability to form stable complexes with metal ions and other molecules. These ligands contribute to the design of functional materials, such as coordination polymers and metal-organic frameworks .

Catalysis:

The trifluoromethyl group enhances the electronic properties of the compound. Researchers have explored its use in catalytic reactions. For instance, 3,5-Bis(trifluoromethyl)pyridin-2-ol derivatives can act as ligands in transition metal-catalyzed processes, influencing reaction rates and selectivity .

Drug Design and Development:

Fluorine-containing groups play a crucial role in drug design. The trifluoromethyl substituent affects the compound’s lipophilicity, solubility, and bioavailability. Scientists investigate derivatives of 3,5-Bis(trifluoromethyl)pyridin-2-ol for potential pharmaceutical applications, including antiviral, antibacterial, or anticancer agents .

Molecular Recognition:

The unique electronic properties of trifluoromethyl-substituted compounds make them valuable for molecular recognition studies. Researchers explore their interactions with receptors, proteins, and other biomolecules. These interactions can lead to the development of sensors, diagnostic tools, and targeted drug delivery systems .

Natural Product Synthesis:

In organic synthesis, 3,5-Bis(trifluoromethyl)pyridin-2-ol derivatives serve as building blocks. Their reactivity allows for the construction of complex molecules. Researchers use them to introduce the trifluoromethyl group into natural product scaffolds, enhancing their biological activity .

Luminescent Properties:

Metal complexes of bis(pyridin-2-yl)amine-based ligands exhibit luminescence. By incorporating the trifluoromethyl group, researchers can fine-tune the photophysical properties of these complexes. Such luminescent materials find applications in optoelectronics, sensors, and imaging .

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridine derivatives are widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries .

Pharmacokinetics

The presence of fluorine in organic compounds can significantly affect pharmaceutical growth .

Result of Action

Metal complexes of bis(pyridin-2-yl)amine-based ligands, which include trifluoromethylpyridine derivatives, possess cytotoxic activity .

Action Environment

The introduction of fluorine-containing groups to a molecule’s structure can influence its electronic properties, solubility, conformations, and lipophilicity .

properties

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)5(15)14-2-3/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSJDZMIJFAEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)pyridin-2-ol | |

CAS RN |

38609-76-6 |

Source

|

| Record name | 3,5-bis(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2745277.png)

![N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2745286.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)

![N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)

![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)

![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)